2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Overview
Description
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of isoindole, a heterocyclic compound containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of phthalimide derivatives followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form isoindole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Isoindole derivatives with various oxidation states.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Halogenated or nitrated isoindole derivatives.
Scientific Research Applications
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites to alter cellular responses.
Comparison with Similar Compounds
Isoindole: The parent compound, which lacks the carboxylic acid and hydrochloride groups.
Phthalimide: A precursor in the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride.
Indole: A structurally related compound with a nitrogen atom in a five-membered ring fused to a benzene ring, but without the carboxylic acid group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLOVZNYPOQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538862 | |
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96016-96-5 | |
Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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